![molecular formula C10H10F3NO B3056042 N-Benzyl-2,2,2-trifluoro-N-methylacetamide CAS No. 68464-36-8](/img/structure/B3056042.png)
N-Benzyl-2,2,2-trifluoro-N-methylacetamide
Overview
Description
N-Benzyl-2,2,2-trifluoro-N-methylacetamide is a chemical compound with the molecular formula C10H10F3NO . It is used in various chemical reactions and has several applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of N-Benzyl-2,2,2-trifluoro-N-methylacetamide consists of a benzyl group attached to a trifluoroacetamide group . The compound has a molecular weight of 217.19 g/mol .Physical And Chemical Properties Analysis
N-Benzyl-2,2,2-trifluoro-N-methylacetamide has a molecular weight of 217.19 g/mol . It has a melting point of 54-55°C . The compound is a liquid at room temperature .Scientific Research Applications
- Cytotoxicity : N-Benzyl-2,2,2-trifluoro-N-methylacetamide displayed 75.3% cytotoxic activity at a dose of 200 μg/mL, with an IC50 value of 54.7% at 100 μg/mL .
- Low Docking Energy : N-Benzyl-2,2,2-trifluoro-N-methylacetamide showed favorable docking energy, suggesting potential as a drug candidate .
- Derivatives : N-Benzyl-pyridine-2-one derivatives (related compounds) were found to ameliorate scopolamine-induced memory deficits, indicating potential cognitive benefits .
- Intramolecular Oxidative Cyclization : N-Benzyl-2,2,2-trifluoro-N-methylacetamide intermediates were used for the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds .
Antimicrobial Properties
Antioxidant Activity
Cytotoxic Activity
Molecular Docking Studies
Memory Amelioration
Synthetic Intermediates
Synthetic Chemistry
Safety and Hazards
properties
IUPAC Name |
N-benzyl-2,2,2-trifluoro-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-14(9(15)10(11,12)13)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRXJRLQGWBMQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340303 | |
Record name | N-Benzyl-2,2,2-trifluoro-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2,2,2-trifluoro-N-methylacetamide | |
CAS RN |
68464-36-8 | |
Record name | N-Benzyl-2,2,2-trifluoro-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyl-2,2,2-trifluoro-N-methylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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